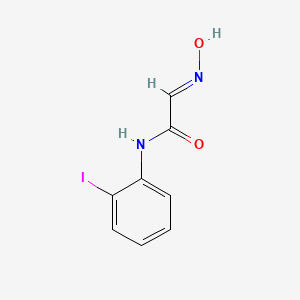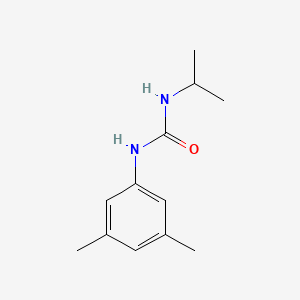![molecular formula C16H12N4O B15075976 2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one CAS No. 57591-36-3](/img/structure/B15075976.png)
2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of a triazine ring fused to an indole moiety, with a p-tolyl group attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine can lead to the formation of the desired triazinoindole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and crystallization can further improve the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as bromine and iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: A related compound with a thiol group instead of a p-tolyl group.
1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: Another derivative with different substituents on the triazine and indole rings.
Uniqueness
The uniqueness of 2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the p-tolyl group and the fused triazine-indole system makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
57591-36-3 |
|---|---|
Formule moléculaire |
C16H12N4O |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-5H-[1,2,4]triazino[5,6-b]indol-3-one |
InChI |
InChI=1S/C16H12N4O/c1-10-6-8-11(9-7-10)20-16(21)18-15-14(19-20)12-4-2-3-5-13(12)17-15/h2-9H,1H3,(H,17,18,21) |
Clé InChI |
GCVRBTWKXGTPLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)N=C3C(=N2)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


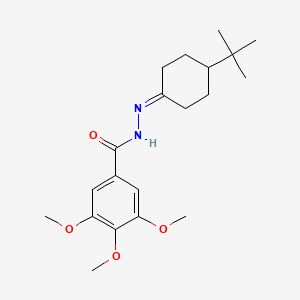
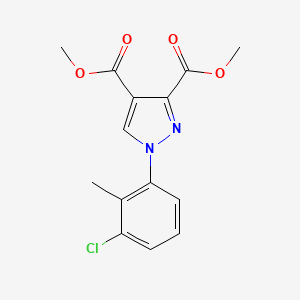
![2-(1H-Benzo[d]imidazol-2-yl)benzenethiol](/img/structure/B15075908.png)
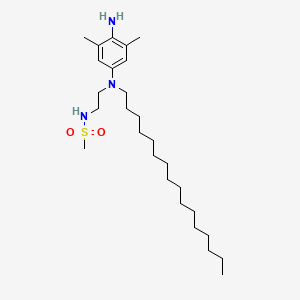
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
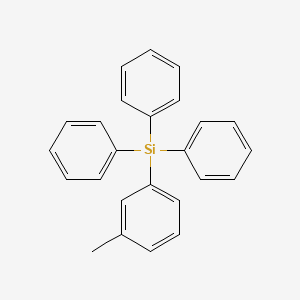

![N-[(1E)-2-(5,6-dichloro-1,3-diethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B15075929.png)
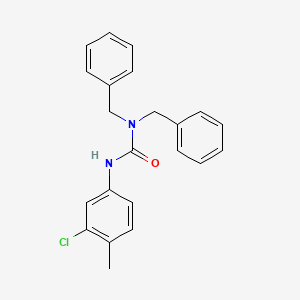
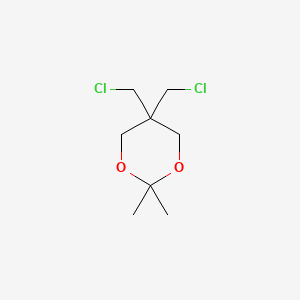
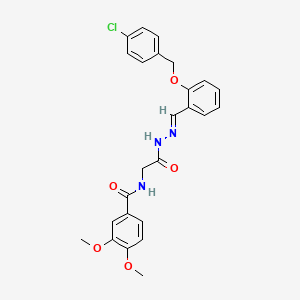
![Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate](/img/structure/B15075983.png)
